molecular formula C19H20N6O3 B2535851 5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901018-06-2

5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2535851
CAS No.: 901018-06-2
M. Wt: 380.408
InChI Key: VIOWIJXGGBYUPG-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with the molecular formula C17H17N5O2. It belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, making it highly efficient and selective .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the scalability and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-N-benzyl-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and benzyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-amino-N-benzyl-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-28-15-10-6-5-9-14(15)22-16(26)12-25-18(20)17(23-24-25)19(27)21-11-13-7-3-2-4-8-13/h2-10H,11-12,20H2,1H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOWIJXGGBYUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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